4-Methoxy-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine
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Overview
Description
4-Methoxy-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrimidine ring substituted with a methoxy group and a tetrahydropyridine moiety, making it a versatile molecule for chemical synthesis and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is usually introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Attachment of the Tetrahydropyridine Moiety: The tetrahydropyridine moiety can be attached through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino ketone, under reducing conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine moiety can be oxidized to form pyridine derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Uniqueness
4-Methoxy-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine is unique due to its combination of a methoxy-substituted pyrimidine ring and a tetrahydropyridine moiety. This structural arrangement provides distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.
Properties
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)-4-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-14-9-5-6-11-10(12-9)13-7-3-2-4-8-13/h2-3,5-6H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOFCZJWRCEGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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